molecular formula C21H19ClN4OS B2640915 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-50-1

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2640915
CAS No.: 851969-50-1
M. Wt: 410.92
InChI Key: APBNOQZFBIWGQP-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical reagent designed for research applications. Its structure incorporates a 1,2,4-triazole core, a heterocycle renowned in medicinal chemistry for its diverse pharmacological properties . Specifically, 1,2,4-triazole derivatives are frequently investigated for their significant anticonvulsant potential, as demonstrated by studies on structurally related compounds in preclinical models such as the mouse maximal electroshock-induced seizure test . The integration of a 3,4-dihydroisoquinoline moiety further expands its research utility, as this scaffold is present in compounds with various biological activities. The primary research value of this compound lies in its hybrid structure, which merges these two pharmacologically active segments. This makes it a compelling candidate for exploratory research in neuroscience, particularly for investigating new mechanisms of action for seizure-related conditions . Researchers may also find applications in studying enzyme inhibition or receptor interactions due to the known versatility of the 1,2,4-triazole ring system. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-7-4-8-17(22)11-15)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,18,27H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBNOQZFBIWGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core . This reaction involves the cyclization of phenylethanol derivatives with nitriles in the presence of a Lewis acid such as trifluoromethanesulfonic anhydride.

The thiazolotriazole core can be synthesized through a series of cyclization reactions involving thioamides and hydrazines. The final step involves the coupling of the chlorophenyl group with the dihydroisoquinoline-thiazolotriazole intermediate under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to modify the thiazolotriazole core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield isoquinoline derivatives, while nucleophilic substitution of the chlorophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a thiazole and triazole ring system. Its molecular formula is C19H17ClN4SC_{19}H_{17}ClN_4S, with a molecular weight of approximately 410.9 g/mol . The presence of the chlorophenyl and dihydroisoquinoline moieties suggests potential biological activity.

Anticancer Activity

Several studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, similar compounds have shown selective cytotoxic effects against melanoma cells, demonstrating their potential as novel chemotherapeutic agents. Research indicates that triazole derivatives can induce cell cycle arrest and apoptosis in cancer cells, which may be applicable to the compound .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities against a range of pathogens. The compound's structure suggests it may possess similar properties, which could be beneficial in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anti-inflammatory Effects

Compounds with thiazole and triazole structures have been reported to exhibit anti-inflammatory effects. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases where reducing inflammation is crucial for patient management.

Case Studies and Research Findings

StudyFocusFindings
International Journal of Biology and Chemistry (2021)Cytotoxicity in melanoma cellsThe study found that triazole derivatives exhibited selective cytotoxicity towards melanoma cells compared to normal cells, suggesting potential for use in cancer therapy .
Patent CN102358731BAntidiabetic propertiesThis patent discusses similar compounds showing significant blood glucose-lowering effects, indicating potential applications in diabetes management .
ACS Omega (2019)Synthesis of related compoundsMulticomponent reactions involving similar structures highlighted the versatility of these compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • 3,4-Dihydroisoquinoline vs. Piperazinyl: The target compound’s dihydroisoquinoline group may confer better blood-brain barrier penetration compared to piperazinyl analogs, which prioritize solubility .
  • Chlorophenyl Positioning : The 3-chlorophenyl substituent (meta position) in the target compound likely offers steric and electronic advantages over para-substituted chlorophenyl groups in other analogs .
  • Thione vs.

Pharmacological Potential

  • Antifungal Activity : Analogs with triazole-thiadiazole hybrids (e.g., ) exhibit potent inhibition of 14-α-demethylase, a key fungal enzyme . The target compound’s triazole core may share this mechanism.
  • Antimicrobial Properties : Chlorophenyl-substituted triazoles (e.g., ) show broad-spectrum antibacterial effects, likely due to membrane disruption .

Biological Activity

The compound 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its structural components suggest a range of pharmacological applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure

The compound features a complex structure comprising:

  • A thiazole ring
  • A triazole moiety
  • A dihydroisoquinoline unit
  • A chlorophenyl group

This unique combination may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a variety of biological activities including:

  • Antimicrobial properties
  • Antitumor effects
  • Enzyme inhibition

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole and triazole derivatives. For instance:

  • Compounds with similar scaffolds have shown significant antifungal activity against pathogenic fungi such as Candida and Aspergillus species .
  • Triazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth .

Antitumor Activity

The compound's potential as an anticancer agent has been investigated in various studies:

  • A derivative with a similar structure exhibited selective cytotoxicity against melanoma cells, indicating its ability to induce cell cycle arrest and reduce melanin production .
  • The inhibition of specific kinases involved in cancer progression has been noted, suggesting that this compound could serve as a targeted therapeutic agent .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes .
  • Cell Cycle Modulation : It has been shown to affect the cell cycle in cancer cells, particularly by inducing S phase arrest .
  • Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells .

Study 1: Antifungal Efficacy

A study synthesized several thiazole derivatives and tested their antifungal activity against clinical strains. The results showed that certain compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Candida albicans .

Study 2: Cytotoxicity in Melanoma Cells

In a comparative study involving various triazole derivatives, one compound demonstrated a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal fibroblasts. This indicates a selective action that could be harnessed for therapeutic purposes .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/Cell TypeIC50/Effectiveness
AntifungalThiazole DerivativeCandida albicansMIC < 10 µg/mL
AntitubercularSimilar TriazoleMycobacterium tuberculosisEffective inhibition
AnticancerDihydroisoquinoline DerivativeMelanoma Cells (VMM917)IC50 = 0.25 µM
Enzyme InhibitionVarious DerivativesAcetylcholinesteraseIC50 = 2.14 µM

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